1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene
Overview
Description
1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene: is an organic compound with the molecular formula C11H14O2 . It is also known by other names such as methyl isoeugenol and isoeugenol methyl ether . This compound is a colorless to pale yellow liquid with a characteristic sweet, floral odor. It is found naturally in various essential oils, including citronella oil and ylang-ylang oil .
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of benzene , which may suggest that it interacts with similar biological targets as other benzene derivatives.
Mode of Action
As a benzene derivative, it may interact with its targets through similar mechanisms as other benzene-based compounds
Biochemical Pathways
Given its structural similarity to other benzene derivatives, it may influence similar biochemical pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches its intended targets .
Result of Action
As a benzene derivative, it may have similar effects as other compounds in this class .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene can be synthesized through the methylation of isoeugenol . The process involves the reaction of isoeugenol with dimethyl sulfate in the presence of a base such as potassium hydroxide . The reaction conditions typically include stirring the mixture at room temperature until the reaction is complete. The product is then extracted and purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity . The final product is often used in the fragrance industry due to its pleasant aroma .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as hydrogen halides .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrogen halides in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene has several applications in scientific research:
Comparison with Similar Compounds
Isoeugenol: Similar in structure but lacks the methoxy groups.
Eugenol: Contains a hydroxyl group instead of methoxy groups.
Methyl eugenol: Similar structure but with different substitution patterns.
Uniqueness: 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups contribute to its characteristic aroma and potential biological activities .
Properties
IUPAC Name |
1,2-dimethoxy-4-prop-1-en-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)9-5-6-10(12-3)11(7-9)13-4/h5-7H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHTXAOWJQTLBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515448 | |
Record name | 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30405-75-5 | |
Record name | 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.